N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19988384
InChI: InChI=1S/C22H22N4O2S/c1-15(2)13-25-11-10-16-17(5-3-6-19(16)25)23-21(27)14-26-22(28)9-8-18(24-26)20-7-4-12-29-20/h3-12,15H,13-14H2,1-2H3,(H,23,27)
SMILES:
Molecular Formula: C22H22N4O2S
Molecular Weight: 406.5 g/mol

N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide

CAS No.:

Cat. No.: VC19988384

Molecular Formula: C22H22N4O2S

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide -

Specification

Molecular Formula C22H22N4O2S
Molecular Weight 406.5 g/mol
IUPAC Name N-[1-(2-methylpropyl)indol-4-yl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Standard InChI InChI=1S/C22H22N4O2S/c1-15(2)13-25-11-10-16-17(5-3-6-19(16)25)23-21(27)14-26-22(28)9-8-18(24-26)20-7-4-12-29-20/h3-12,15H,13-14H2,1-2H3,(H,23,27)
Standard InChI Key SEXJAMGLEUBKKC-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4

Introduction

Structural Overview

The compound consists of two primary moieties:

  • Indole Derivative: The indole ring system is substituted at the 1-position with a 2-methylpropyl group and at the 4-position with an amide linkage.

  • Pyridazinone Derivative: The pyridazinone ring is functionalized with a thiophene group at the 3-position and forms part of the acetamide linkage.

Molecular Formula

  • C: Unknown

  • H: Unknown

  • N: Unknown

  • O: Unknown
    Exact molecular formula unavailable due to lack of direct reference data.

Key Functional Groups

  • Indole core

  • Pyridazinone ring

  • Thiophene substituent

  • Acetamide linkage

Synthesis

While specific synthetic routes for this compound are not directly available in the provided literature, compounds with similar frameworks are typically synthesized using multistep organic reactions involving:

  • Formation of Indole Derivatives: Substitution reactions on preformed indole rings.

  • Pyridazinone Synthesis: Cyclization reactions involving hydrazine derivatives and diketones.

  • Amide Bond Formation: Coupling reactions between carboxylic acids (or derivatives) and amines.

General Procedure for Related Compounds:

  • Preparation of the indole derivative by alkylation or acylation.

  • Synthesis of the pyridazinone ring via cyclization.

  • Coupling of the two fragments through amide bond formation.

Analytical Characterization

Compounds like this are usually characterized using:

  • NMR Spectroscopy:

    • 1H^1H-NMR and 13C^{13}C-NMR confirm the structure by identifying chemical shifts corresponding to functional groups.

  • Mass Spectrometry (MS):

    • Determines molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies key functional groups such as amides, ketones, and aromatic systems.

  • Elemental Analysis:

    • Confirms the molecular formula by analyzing carbon, hydrogen, nitrogen, and oxygen content.

Medicinal Chemistry

Compounds containing indole and pyridazinone scaffolds are widely studied for their biological activities, including:

  • Anti-inflammatory properties

  • Anticancer potential

  • Enzyme inhibition (e.g., kinases or oxidases)

Biological Activity Prediction

Using computational tools like molecular docking, such compounds can be evaluated for their binding affinity to specific biological targets, such as:

  • Enzymes involved in metabolic pathways.

  • Receptors implicated in diseases.

Drug Development

The combination of an indole core and pyridazinone ring suggests potential as a lead compound for further optimization in drug discovery programs.

Synthetic Challenges

The synthesis of such complex molecules can be challenging due to:

  • Multiple steps required for functionalization.

  • Low yields in coupling reactions.

Research Gaps

Further studies are needed to:

  • Optimize synthetic routes for scalability.

  • Conduct in vitro and in vivo biological testing to establish efficacy.

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